Kavalattoni

Kavalactones are a class of polyphenolic compounds primarily found in the seeds of the Mucuna pruriens plant, commonly known as the velvet bean or cowhage. These compounds have garnered significant interest due to their potential therapeutic applications. Kavalactones exhibit a range of biological activities including neuroprotective, antioxidant, and anti-inflammatory properties. They are believed to interact with various receptors in the central nervous system, contributing to their possible use in managing neurological conditions such as depression and anxiety.

In addition to their health benefits, kavalactones have also shown promise in cosmetic applications due to their ability to promote skin health and reduce oxidative stress. Their antioxidant properties make them effective in protecting against environmental damage to the skin cells. However, further research is needed to fully understand the mechanisms of action and potential side effects associated with these compounds.

When used in pharmaceutical or cosmetic products, kavalactones must be carefully sourced and processed to ensure safety and efficacy. Proper extraction techniques and quality control measures are essential to maintain the integrity of these bioactive molecules.

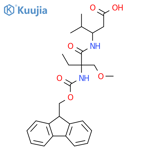

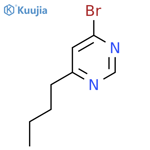

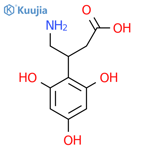

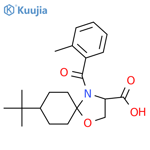

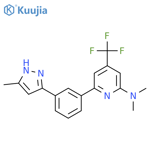

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

|

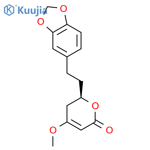

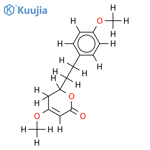

2H-Pyran-2-one, 6-[(1E)-2-[4-(β-D-glucopyranosyloxy)phenyl]ethenyl]-4-methoxy- | 40737-99-3 | C20H22O9 |

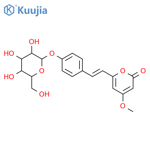

|

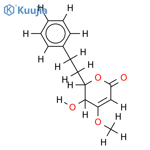

(S)-Me ether-11-Hydroxy-1-methoxydihydrokawain | 38146-60-0 | C16H20O5 |

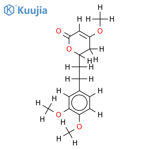

|

N/A | 83532-18-7 | C28H26O6 |

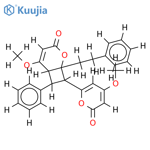

|

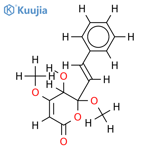

Dihydromethysticin | 6581-46-0 | C15H16O5 |

|

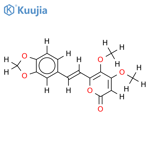

(5RS,6SR)-5,6--Dihydro-5-hydroxy-4-methoxy-6-(2-phenylethyl)-2H-pyran-2-one | 41002-32-8 | C14H16O4 |

|

(5S,6S)-(+)-5-hydroxy-4,6-dimethoxy-6-trans-styryl-5,6-dihydro-2H-pyran-2-on | 81422-33-5 | C15H16O5 |

|

5,6-Dehydro-5-methoxymethysticin | 52525-96-9 | C16H14O6 |

|

(S)-5,6,7,8-Tetrahydroyangonin | 49776-58-1 | C15H18O4 |

|

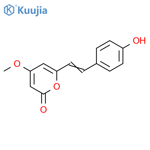

2H-Pyran-2-one, 6-[2-(4-hydroxyphenyl)ethenyl]-4-methoxy- | 7639-27-2 | C14H12O4 |

|

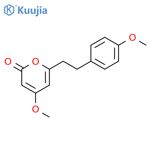

Yangonin; 7,8-Dihydro | 3155-52-0 | C15H16O4 |

Letteratura correlata

-

Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953

-

2. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477

-

Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

-

5. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

Fornitori consigliati

-

Nanjing Jubai BiopharmFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Synrise Material Co. Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati